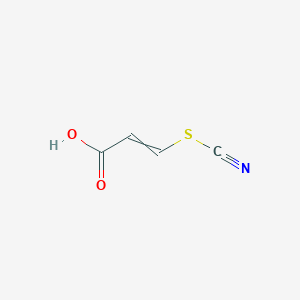

2-Propenoic acid, 3-thiocyanato-, (Z)-

Description

Contextual Significance of Thiocyanates in Organic Chemistry

Organic thiocyanates (R-SCN) are a fascinating class of organosulfur compounds characterized by the S-C≡N functional group. docbrown.infowikipedia.org They are recognized as valuable and versatile building blocks in organic synthesis. wikipedia.orgnist.gov The thiocyanate (B1210189) group is an "ambident" nucleophile, meaning it can react at either the sulfur or nitrogen atom, although reactions typically occur at the sulfur. researchgate.net This reactivity allows thiocyanates to be converted into a wide array of other sulfur-containing functional groups, including thioethers, thiols, disulfides, and thiocarbamates. researchgate.netresearchgate.net

Furthermore, the thiocyanate moiety is found in various natural products and pharmacologically active molecules, exhibiting a range of biological activities, including antibacterial, antifungal, and anticancer properties. rsc.org The ability to introduce a thiocyanate group into a molecule, a process known as thiocyanation, is a key strategy for C-S bond formation and is often a critical step in the synthesis of pharmaceuticals and agrochemicals. researchgate.netrsc.org Modern synthetic methods, including photochemical and electrochemical approaches, have been developed to facilitate these transformations under greener, more efficient conditions. nih.gov

Importance of α,β-Unsaturated Carboxylic Acids in Chemical Research

α,β-Unsaturated carboxylic acids and their derivatives are fundamental synthons in organic chemistry. nih.gov Their defining feature is a carbon-carbon double bond conjugated with the carbonyl group of the carboxylic acid. This conjugation results in a polarized electronic system, making the β-carbon electrophilic and susceptible to nucleophilic attack in what is known as a conjugate or Michael addition. researchgate.netnih.gov

This reactivity pattern is exploited in countless synthetic transformations for building carbon-carbon and carbon-heteroatom bonds. These compounds are key intermediates in the synthesis of pharmaceuticals, natural products, and polymers. nih.gov For instance, acrylic acid, the parent compound of this class, and its esters are precursors to the vast family of polyacrylate polymers used in plastics, coatings, and adhesives. spectroscopyonline.com The tunable electronic properties and reactivity of the α,β-unsaturated carbonyl unit allow for its application in diverse biological contexts, from irreversible enzyme inhibition to antioxidant activity. researchgate.netnih.gov

Stereochemical Considerations in Propenoic Acid Derivatives

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is crucial in determining a compound's physical, chemical, and biological properties. For propenoic acid derivatives with substituents at the double bond, such as (Z)-3-Thiocyanato-2-propenoic acid, E/Z isomerism (a form of diastereomerism) is a key consideration. The (Z)-configuration indicates that the higher-priority substituents on each carbon of the double bond—in this case, the thiocyanate group and the carboxylic acid group—are on the same side of the bond axis.

The spatial arrangement dictated by the (Z)-isomer can profoundly influence the molecule's reactivity and its ability to participate in stereoselective reactions. For example, the proximity of the thiocyanate and carboxylic acid groups in the (Z)-isomer may allow for intramolecular interactions or cyclizations that are not possible for the corresponding (E)-isomer. The development of synthetic methods that provide high stereoselectivity, yielding predominantly one isomer over the other, is a major goal in modern organic synthesis, as the biological activity of different stereoisomers of a drug can vary significantly. nih.gov

Overview of Current Research Landscape Pertaining to Conjugated Thiocyanates

Recent research into conjugated thiocyanates, such as vinyl and alkenyl thiocyanates, has focused on developing novel synthetic methods and exploring their unique reactivity. Advances have been made in the direct thiocyanation of C-H bonds and the difunctionalization of unsaturated systems, allowing for the efficient installation of the thiocyanate group onto alkenes and alkynes. docbrown.inforsc.org These methods often employ radical pathways or transition-metal catalysis.

A significant area of application for these compounds is in the synthesis of sulfur- and nitrogen-containing heterocycles. rsc.org The conjugated thiocyanate moiety can act as a linchpin in cascade or domino reactions, where a single synthetic operation leads to the formation of multiple bonds and complex molecular architectures. For example, (Z)-3-Thiocyanato-2-propenoic acid has been identified as a valuable precursor for generating thiocyanate radicals that can participate in cascade cyclization reactions to build fused heterocyclic systems. creative-proteomics.com The development of stereoselective methods for synthesizing these conjugated thiocyanates, particularly with defined (Z) or (E) geometry, remains an active area of investigation. rsc.org

Research Gaps and Future Directions in Thiocyanato-Acrylate Chemistry

Despite the synthetic utility of both thiocyanates and acrylates, the specific subclass of thiocyanato-acrylates and their corresponding acids remains relatively underexplored. A significant research gap is the lack of comprehensive data on the physicochemical properties and spectroscopic characterization of simple derivatives like (Z)-3-Thiocyanato-2-propenoic acid. Detailed experimental data, which are crucial for reaction monitoring and product identification, are not widely available in the literature.

Future research directions in this area could include:

Systematic Synthetic Studies: The development of robust and highly stereoselective syntheses for both (Z)- and (E)-isomers of thiocyanato-propenoic acids and their esters. This would enable a comparative study of their reactivity.

Mechanistic Investigations: A deeper exploration of the reaction mechanisms involving these compounds, particularly in cycloaddition and cascade reactions, to better control product outcomes.

Exploration of Reactivity: Investigating the untapped synthetic potential of the dual functionalities, such as using the carboxylic acid to direct reactions at the conjugated system or exploring novel intramolecular cyclizations.

Polymer Chemistry: Given that acrylates are excellent monomers, the potential for thiocyanato-acrylates to be used in the synthesis of novel functional polymers with unique sulfur-based properties is an open avenue for exploration.

Biological Screening: A systematic evaluation of the biological activity of this class of compounds could uncover potential applications in medicinal or agricultural chemistry, leveraging the known bioactivity of both thiocyanate and α,β-unsaturated carbonyl motifs.

Compound Data Tables

Due to the limited availability of specific experimental data for (Z)-3-Thiocyanato-2-propenoic acid in published literature, the following tables provide general information and expected spectroscopic characteristics based on its constituent functional groups.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| Compound Name | 2-Propenoic acid, 3-thiocyanato-, (Z)- |

| Molecular Formula | C₄H₃NO₂S |

| Molecular Weight | 129.14 g/mol |

| General Structure |  |

Note: A representative image would be placed here.

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

|---|---|

| ¹H NMR | Two signals for vinyl protons (C=C-H), likely appearing as doublets with a coupling constant characteristic of a cis relationship (typically 5-14 Hz). A broad singlet for the carboxylic acid proton (-COOH). Chemical shifts would be influenced by the electronegativity of the SCN and COOH groups. |

| ¹³C NMR | Signals for the carbonyl carbon (-C OOH), two vinyl carbons (-C H=C H-), and the thiocyanate carbon (-SC N). |

| IR Spectroscopy | - Strong, sharp absorption for the C≡N stretch of the thiocyanate group (approx. 2140-2160 cm⁻¹).- Strong absorption for the C=O stretch of the carboxylic acid (approx. 1690-1720 cm⁻¹).- Broad absorption for the O-H stretch of the carboxylic acid (approx. 2500-3300 cm⁻¹).- Absorption for the C=C stretch (approx. 1620-1680 cm⁻¹). spectroscopyonline.comupenn.edu |

| Mass Spectrometry | A molecular ion peak [M]⁺ at m/z = 129. Fragmentation would likely involve the loss of COOH (m/z = 45), SCN (m/z = 58), and other characteristic fragments. docbrown.info |

Structure

3D Structure

Properties

CAS No. |

131424-34-5 |

|---|---|

Molecular Formula |

C4H3NO2S |

Molecular Weight |

129.14 g/mol |

IUPAC Name |

3-thiocyanatoprop-2-enoic acid |

InChI |

InChI=1S/C4H3NO2S/c5-3-8-2-1-4(6)7/h1-2H,(H,6,7) |

InChI Key |

OQYPGQSDSUQZBM-UHFFFAOYSA-N |

Canonical SMILES |

C(=CSC#N)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Z 3 Thiocyanato 2 Propenoic Acid and Its Analogs

Direct Thiocyanation Approaches to Propenoic Acid Systems

Direct methods for introducing a thiocyanate (B1210189) group onto a pre-existing propenoic acid framework can be broadly categorized into electrophilic and nucleophilic strategies. The success of these approaches depends on the electronic nature of the acrylate (B77674) system and the choice of thiocyanating agent.

Electrophilic thiocyanation involves the reaction of an electron-rich alkene with a reagent that serves as a source of an electrophilic "SCN+" species. researchgate.net For propenoic acid systems, this typically requires activation of the double bond. One common method involves the in-situ generation of an electrophilic thiocyanating agent. For example, the combination of an alkali metal thiocyanate, such as potassium thiocyanate (KSCN), with an N-halosuccinimide like N-bromosuccinimide (NBS) can produce an electrophilic intermediate capable of adding to alkenes. mdpi.com Another approach is the use of thiocyanogen (B1223195) chloride, which can also add across double bonds. researchgate.net The reaction of an enolate derived from an acrylate ester with an electrophilic thiocyanate source is another potential pathway.

Table 1: Representative Electrophilic Thiocyanation Reagents

| Thiocyanating Agent/System | Description | Typical Substrates |

|---|---|---|

| N-Bromosuccinimide (NBS) / KSCN | Generates an electrophilic bromine species which reacts with KSCN, leading to an electrophilic thiocyanate source. mdpi.com | Anilines, Hydrazines, Activated Alkenes mdpi.com |

| Thiocyanogen Chloride (ClSCN) | A reactive electrophilic agent that can add directly to alkenes. researchgate.net | Various Alkenes researchgate.net |

| N-Thiocyanatosaccharin (NTSc) | A stable, solid electrophilic thiocyanating reagent. | β-ketoesters, Oxindoles |

In this strategy, the thiocyanate ion (SCN⁻), typically from a salt like sodium or potassium thiocyanate, acts as a nucleophile. Propenoic acid and its esters are Michael acceptors, meaning they are activated olefins susceptible to conjugate addition. The reaction involves the 1,4-addition of the thiocyanate nucleophile to the α,β-unsaturated carbonyl system. This approach is often facilitated by a base to generate the thiocyanate anion and a suitable solvent. For this to yield the target compound, the starting material would need to be a propenoic acid derivative with a leaving group at the C3 position, leading to a net substitution.

Alternatively, the difunctionalization of alkynes is a direct method to prepare vinyl thiocyanates. nih.gov For instance, a regioselective thiocyanatothiolation of alkynes can yield vinyl thiocyanates with defined stereochemistry. nih.gov

Table 2: Conditions for Nucleophilic Thiocyanation on Activated Systems

| Substrate Type | Thiocyanate Source | Conditions | Product Type |

|---|---|---|---|

| β-Halo-α,β-unsaturated ester | KSCN | Polar aprotic solvent (e.g., DMF, Acetone) | β-Thiocyanato-α,β-unsaturated ester |

| Terminal Alkyne | NH₄SCN, N-thiosuccinimide | Acetic Acid, 60 °C | (E)-β-(Thiocyanato)vinyl sulfide (B99878) nih.gov |

Stereoselective Synthesis of (Z)-Thiocyanato-Acrylates

Achieving the (Z)-geometry is a significant synthetic challenge, as (E)-isomers are often thermodynamically favored. Stereoselective methods are therefore crucial.

The Wittig reaction is a powerful and widely used method for alkene synthesis with excellent control over the location of the double bond. libretexts.org The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphorus ylide. Non-stabilized ylides, typically those bearing alkyl or hydrogen substituents, react rapidly and irreversibly with aldehydes to produce predominantly (Z)-alkenes. organic-chemistry.orglibretexts.org

To synthesize (Z)-3-thiocyanato-2-propenoic acid, a plausible Wittig strategy would involve the reaction of a non-stabilized phosphorus ylide with an aldehyde containing the other necessary functional group. Two primary disconnections are possible:

Reaction of (thiocyanatomethyl)triphenylphosphonium salt (as the ylide precursor) with glyoxylic acid or its ester.

Reaction of a carboxymethyl-substituted ylide, such as (methoxycarbonylmethylidene)triphenylphosphorane, with thiocyanatoacetaldehyde.

The first approach is often more practical. The use of salt-free conditions for ylide generation is known to enhance Z-selectivity.

Table 3: Wittig Reaction Parameters for Z-Alkene Selectivity

| Ylide Type | Carbonyl Partner | Typical Conditions | Expected Outcome |

|---|---|---|---|

| Non-stabilized (e.g., Ph₃P=CHR, R=alkyl) | Aldehyde | Aprotic solvent, salt-free ylide generation | High Z-selectivity organic-chemistry.org |

| Semi-stabilized (e.g., Ph₃P=CH-allyl) | Aldehyde | Varies | Mixture of E/Z, can be tuned |

Modern synthetic chemistry has seen the development of catalytic methods to control alkene geometry. For the synthesis of Z-acrylates, transition metal catalysis offers promising routes. Nickel-catalyzed reactions, for example, have been developed for the Z-selective difunctionalization of alkynes. kaust.edu.sa A strategy could involve the nickel-catalyzed arylation and acylation of an alkyne, which has been shown to proceed with exclusive Z-selectivity. kaust.edu.sa By choosing appropriate alkyne and coupling partners, it may be possible to construct the desired (Z)-3-thiocyanato-acrylate skeleton.

Another approach involves the stereoselective hydroboration of acrylates. nih.gov While not a direct thiocyanation, the resulting organoboron compounds are versatile intermediates that could potentially be converted to the target structure while retaining the stereochemistry established in the catalytic step.

Multi-Component Reactions Incorporating Thiocyanate and Acrylate Functionalities

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. mdpi.com These reactions are valued for their atom economy and ability to rapidly build molecular complexity.

For the synthesis of thiocyanate-containing acrylates, an MCR could conceivably involve an acrylate monomer, a thiocyanate source, and a third reactant. For example, the Passerini three-component reaction utilizes an isocyanide, a carboxylic acid, and a carbonyl compound. rsc.orgresearchgate.net A variation of this could potentially incorporate a thiocyanate-containing starting material. Similarly, tandem reactions that combine a Michael addition with a subsequent cyclization or functionalization could be designed. A phosphine-catalyzed three-component reaction of an alkyl acrylate, an aldehyde, and a nucleophile like dialkyl malonate has been described, which proceeds through a Morita-Baylis-Hillman-type intermediate. nih.gov Substituting the malonate with a thiocyanate-containing nucleophile could provide a pathway to complex functionalized structures.

Table 4: Examples of Relevant Multi-Component Reactions

| Reaction Name | Components | Product Type | Potential Relevance |

|---|---|---|---|

| Passerini Reaction | Carboxylic Acid, Aldehyde, Isocyanide | α-Acyloxy carboxamide | Use of (meth)acrylic acid yields reactive monomers. rsc.org |

| Ugi Reaction | Aldehyde/Ketone, Amine, Isocyanide, Carboxylic Acid | α-Acylamino carboxamide | High potential for structural diversity. |

Green Chemistry Approaches to the Synthesis of (Z)-3-Thiocyanato-2-Propenoic Acid

The development of environmentally benign synthetic methods for obtaining (Z)-3-thiocyanato-2-propenoic acid and its analogs is a significant focus within green chemistry. These approaches aim to reduce or eliminate the use and generation of hazardous substances by focusing on principles such as catalysis, the use of alternative energy sources, and improved atom economy. Research in this area has explored various strategies, including stereoselective syntheses influenced by substrate structure, photocatalysis, and electrochemical methods, which offer milder and more sustainable alternatives to traditional synthetic routes.

One notable green approach involves a simple and sustainable process for the stereoselective synthesis of aryl-substituted 2-thiocyanatoacrylic acids. This method utilizes a nucleophilic substitution and Knoevenagel condensation reaction between chloroacetic acid, ammonium (B1175870) thiocyanate, and various aromatic aldehydes at room temperature. smolecule.comresearchgate.net While this process predominantly yields the (E)-isomer, the formation of the (Z)-isomer has been observed, particularly with substrates capable of forming intramolecular hydrogen bonds, such as 3-(2-hydroxyphenyl)-2-thiocyanatoacrylic acid. smolecule.comresearchgate.net This indicates that the stereochemical outcome can be controlled by the choice of aldehyde, presenting a substrate-controlled, greener pathway to the desired (Z)-isomer without the need for harsh reagents or complex purification steps. smolecule.comresearchgate.net The key features of this protocol are its mild reaction conditions, excellent yields, and easy filtration, making it suitable for gram-scale synthesis. smolecule.com

Recent advancements in photochemical and electrochemical methodologies have also introduced greener pathways for thiocyanation reactions. rsc.org These techniques utilize light or electrical energy as direct energy sources, aligning with the principles of green chemistry by avoiding the need for conventional chemical redox reagents. rsc.org Visible-light-mediated reactions, for instance, have been developed for the thiocyanation of various organic molecules. acs.org These methods often employ organic dyes as photocatalysts and can utilize air as a green terminal oxidant, thus minimizing waste and avoiding toxic reagents. rsc.org While not yet specifically detailed for the unsubstituted (Z)-3-thiocyanato-2-propenoic acid, these photocatalytic approaches have been successfully applied to the C-H functionalization of heterocycles to introduce a thiocyanate group, demonstrating the potential of this technology for the synthesis of thiocyanated compounds under mild, environmentally friendly conditions. rsc.org

Electrochemical synthesis represents another promising green alternative for the formation of carbon-sulfur bonds. rsc.org This method avoids the use of halogenated compounds and transition metals, which are often associated with environmental concerns. researchgate.net Electrochemical protocols have been successfully developed for the decarboxylative coupling of cinnamic acids with ammonium thiocyanate to produce vinyl thiocyanates in an aqueous solution under ambient conditions. researchgate.net This approach offers a straightforward and environmentally friendly route to vinyl thiocyanates with broad functional group tolerance. researchgate.net The mechanism involves the anodic oxidation of the thiocyanate anion to a thiocyanate radical, which then reacts with the cinnamic acid derivative. researchgate.net The application of this electrochemical strategy to propiolic acid or its derivatives could potentially offer a direct and green route to (Z)-3-thiocyanato-2-propenoic acid.

Solvent-free or mechanochemical approaches also align with the principles of green chemistry by minimizing or eliminating the use of volatile and often hazardous organic solvents. A sustainable, solvent-free methodology for the electrophilic C–H thiocyanation of indoles and imidazo[1,2-a]pyridines has been reported using a mixer-mill. rsc.org This technique involves the in situ generation of the thiocyanating agent from commercially available and less expensive precursors under milling conditions, leading to excellent yields in short reaction times. rsc.org The scalability of such mechanochemical reactions has been demonstrated, highlighting their potential for industrial applications. rsc.org

The following table summarizes various green chemistry approaches that have been applied to the synthesis of thiocyanated organic compounds, with potential applicability to the synthesis of (Z)-3-thiocyanato-2-propenoic acid.

| Green Chemistry Approach | Key Features | Reactants/Catalysts | Potential Application to (Z)-3-Thiocyanato-2-Propenoic Acid Synthesis |

| Substrate-Controlled Stereoselective Synthesis | Mild reaction conditions, high yields, easy workup, control of stereochemistry through substrate choice. smolecule.comresearchgate.net | Chloroacetic acid, ammonium thiocyanate, specific aldehydes (e.g., 2-hydroxybenzaldehyde). smolecule.comresearchgate.net | Synthesis of (Z)-isomers of substituted analogs has been demonstrated; could be adapted for the target molecule with appropriate starting materials. smolecule.comresearchgate.net |

| Visible-Light Photocatalysis | Metal-free, uses air as a green oxidant, ambient temperature. rsc.orgacs.org | Organic dyes (e.g., Eosin Y), ammonium thiocyanate. rsc.orgacs.org | A potential method for the direct thiocyanation of a suitable precursor to form the target compound under mild conditions. rsc.org |

| Electrochemical Synthesis | Avoids halogens and transition metals, operates in aqueous solution at ambient conditions. researchgate.net | Cinnamic acids, ammonium thiocyanate. researchgate.net | A promising route for the decarboxylative thiocyanation of a suitable unsaturated carboxylic acid to yield the target molecule. researchgate.net |

| Mechanochemistry | Solvent-free, rapid reactions, scalable. rsc.org | N-chlorosuccinimide, sodium thiocyanate, silica (B1680970) gel as a solid medium. rsc.org | Could potentially be applied to a solid-state reaction for the synthesis of the target compound, eliminating the need for solvents. rsc.org |

These emerging green synthetic methodologies offer significant advantages over classical approaches by reducing environmental impact and improving safety and efficiency. Further research focused on the direct application of these techniques to the synthesis of (Z)-3-thiocyanato-2-propenoic acid is warranted to develop fully sustainable manufacturing processes for this valuable chemical compound.

Reactivity and Reaction Mechanisms of Z 3 Thiocyanato 2 Propenoic Acid

Reactivity of the Thiocyanate (B1210189) Moiety in (Z)-3-Thiocyanato-2-Propenoic Acid

The thiocyanate group (-SCN) is a versatile functional group that can participate in a variety of reactions. Its reactivity in the context of an α,β-unsaturated system is influenced by the electronic effects of the conjugated carboxylic acid.

The carbon atom of the thiocyanate group is electrophilic and can be subject to attack by nucleophiles. However, in the case of vinylic thiocyanates such as (Z)-3-thiocyanato-2-propenoic acid, direct nucleophilic substitution at the sp2-hybridized carbon of the double bond is generally disfavored under standard SN2 conditions. Nucleophilic attack is more likely to occur at the electrophilic carbon of the thiocyanate group itself, leading to the displacement of the cyanide ion. The feasibility of this reaction is dependent on the nucleophile's strength and the reaction conditions. For instance, strong nucleophiles may favor addition to the α,β-unsaturated system over direct attack at the thiocyanate carbon.

It is also possible for organometallic reagents, such as Grignard reagents or organolithiums, to attack the thiocyanate carbon, leading to the formation of a new carbon-sulfur bond and displacement of the cyanide.

| Nucleophile (Nu:) | Product | Reaction Conditions |

| R-MgX | R-S-CH=CH-COOH | Anhydrous ether |

| R-Li | R-S-CH=CH-COOH | Anhydrous ether/THF |

| RS- | RS-S-CH=CH-COOH | Basic conditions |

Organic thiocyanates can undergo rearrangement to form the more thermodynamically stable isothiocyanates (R-NCS). This isomerization is particularly well-documented for allylic thiocyanates. For vinylic systems like (Z)-3-thiocyanato-2-propenoic acid, this rearrangement is less common and typically requires specific conditions, such as heat or catalysis. The mechanism would likely involve a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement, although the electronic demand of the carboxylic acid group might influence the feasibility of this process. The presence of isothiocyanates can sometimes be observed as a minor byproduct in reactions involving thiocyanates, especially at elevated temperatures.

| Catalyst | Temperature (°C) | Product |

| Heat (thermal) | > 100 | (Z)-3-isothiocyanato-2-propenoic acid |

| Lewis Acid | Varies | (Z)-3-isothiocyanato-2-propenoic acid |

The sulfur atom in the thiocyanate group is in a low oxidation state and can be oxidized by various oxidizing agents. Mild oxidation can lead to the formation of a sulfinyl cyanide, while stronger oxidation can yield a sulfonyl cyanide. Further oxidation under harsh conditions can lead to the cleavage of the C-S bond and the formation of sulfonic acids. The choice of oxidant and reaction conditions is crucial to control the extent of oxidation. For example, peroxy acids like m-chloroperbenzoic acid (m-CPBA) are often used for the controlled oxidation of organothiocyanates.

| Oxidizing Agent | Product |

| m-Chloroperbenzoic acid (1 eq.) | Sulfinyl cyanide derivative |

| m-Chloroperbenzoic acid (>2 eq.) | Sulfonyl cyanide derivative |

| Hydrogen peroxide, heat | 2-Propenoic acid, 3-sulfonic acid |

Reactivity of the α,β-Unsaturated Carboxylic Acid System

The presence of the carboxylic acid group in conjugation with the carbon-carbon double bond makes the β-carbon electrophilic and susceptible to attack by nucleophiles in a conjugate addition manner. The double bond can also participate in cycloaddition reactions.

The electron-withdrawing nature of the carboxylic acid group polarizes the C=C double bond, rendering the β-carbon atom electrophilic. This allows for Michael-type or conjugate addition of a wide range of soft nucleophiles. The thiocyanate group at the β-position is a reasonably good leaving group, which can lead to an addition-elimination mechanism, effectively resulting in a substitution of the thiocyanate group. However, if the thiocyanate is not displaced, a stable adduct can be formed.

Common nucleophiles for this reaction include amines, thiols, and carbanions. For example, the reaction with a primary or secondary amine would be expected to yield a β-amino acid derivative. The stereochemistry of the double bond (Z) will influence the stereochemical outcome of the addition product.

| Nucleophile | Product | Catalyst |

| R₂NH | R₂N-CH=CH-COOH (via addition-elimination) or R₂N-CH(SCN)-CH₂-COOH | Base or Acid |

| RSH | RS-CH=CH-COOH (via addition-elimination) or RS-CH(SCN)-CH₂-COOH | Base |

| R₂CuLi | R-CH=CH-COOH (via addition-elimination) | N/A |

The electron-deficient nature of the double bond in (Z)-3-thiocyanato-2-propenoic acid makes it a potential dienophile in Diels-Alder reactions. wikipedia.orgmasterorganicchemistry.com This [4+2] cycloaddition reaction would occur with an electron-rich conjugated diene to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com The carboxylic acid and thiocyanate groups are electron-withdrawing, which enhances the dienophilic reactivity. wikipedia.orgmasterorganicchemistry.com

The stereochemistry of the dienophile is retained in the Diels-Alder product. Therefore, the (Z)-configuration of the starting material would lead to a specific stereoisomer of the resulting cyclohexene (B86901) derivative. The endo rule would generally be followed, with the electron-withdrawing substituents of the dienophile orienting towards the developing diene bridge in the transition state.

| Diene | Product | Conditions |

| 1,3-Butadiene | 4-Thiocyanato-cyclohex-1-ene-1-carboxylic acid | Heat |

| Cyclopentadiene | 3-Thiocyanato-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | Heat or Lewis Acid |

| Anthracene | 9,10-Ethanoanthracene derivative | High Temperature |

Electrophilic Addition to the Carbon-Carbon Double Bond

The carbon-carbon double bond in (Z)-3-thiocyanato-2-propenoic acid is part of an α,β-unsaturated carboxylic acid system. The presence of the electron-withdrawing carboxyl group (-COOH) in conjugation with the double bond significantly reduces the electron density of the π-bond. libretexts.orgopenstax.org This electronic effect deactivates the alkene towards attack by electrophiles, which are electron-seeking species. chemistrysteps.com Standard electrophilic addition reactions, which proceed readily with electron-rich alkenes, are therefore generally disfavored for this compound. quora.com

The typical mechanism for electrophilic addition to an alkene involves the formation of a carbocation intermediate. fiveable.melibretexts.org In the case of (Z)-3-thiocyanato-2-propenoic acid, an electrophilic attack would lead to a highly unstable carbocation. The positive charge would be adjacent to the electron-withdrawing carboxyl and thiocyanate groups, which would destabilize the intermediate and result in a high activation energy for the reaction. youtube.comnailib.com Consequently, reactions with common electrophiles like hydrogen halides (HX) are not expected to proceed under standard conditions. Forcing such a reaction would likely require highly reactive electrophiles or specialized catalysts capable of overcoming the high activation barrier. sinica.edu.tw

Interplay Between Thiocyanate and Acrylate (B77674) Reactivity

The molecule possesses multiple reactive sites: the α,β-unsaturated system, the carboxylic acid function, and the thiocyanate group. This polyfunctionality leads to complex reactivity where chemo- and regioselectivity are paramount.

Chemo- and Regioselectivity in Multi-Functional Transformations

The reactivity of (Z)-3-thiocyanato-2-propenoic acid is a delicate balance between its functional groups. The α,β-unsaturated system is highly susceptible to nucleophilic attack at the β-carbon (conjugate or 1,4-addition), a process known as the Michael reaction. organic-chemistry.orgwikipedia.org The selectivity of a nucleophilic attack is often governed by the Hard and Soft Acids and Bases (HSAB) principle.

Soft Nucleophiles (e.g., thiols, cuprates) are predicted to preferentially attack the soft electrophilic β-carbon, leading to the 1,4-addition product. youtube.com

Hard Nucleophiles (e.g., organolithium reagents, Grignard reagents) may favor direct attack at the hard electrophilic carbonyl carbon (1,2-addition). However, for α,β-unsaturated carboxylic acid derivatives, conjugate addition is often the favored pathway even with some harder nucleophiles. youtube.comyoutube.com

The thiocyanate group (-SCN) can also participate in reactions, potentially acting as a nucleophile or undergoing transformations at the sulfur or nitrogen atom. The carboxylic acid group can undergo typical reactions like esterification or deprotonation. Therefore, the outcome of a given transformation depends critically on the nature of the reagents and reaction conditions, which dictate which functional group reacts. rsc.orgrsc.org

| Nucleophile Type | Example | Predicted Major Pathway | Primary Product Type |

|---|---|---|---|

| Soft | RSH (Thiols), R₂CuLi (Gilman reagents) | 1,4-Conjugate Addition (Michael Addition) | 3-Substituted-3-thiocyanatopropanoic acid |

| Hard | RLi (Organolithium) | 1,2-Direct Addition | Unstable tetrahedral intermediate |

| Borderline | RMgX (Grignard reagents), Amines | Mixture, often favoring 1,4-Addition | Primarily 1,4-adduct |

Stereochemical Influence on Reaction Pathways

The predefined (Z)-stereochemistry of the double bond is a crucial factor in the stereochemical outcome of addition reactions. The planar nature of the double bond allows a reagent to approach from either the top face or the bottom face. chemistrysteps.comlibretexts.org

Acyclic Systems: In the absence of any pre-existing chiral centers in the molecule or chiral reagents, addition to the double bond will typically result in a racemic mixture of enantiomers if a new stereocenter is formed. saskoer.ca

Stereoselective Additions: The specific mechanism of the addition can dictate the relative stereochemistry of newly formed stereocenters. A syn-addition occurs when both new groups add to the same face of the double bond, while an anti-addition involves addition to opposite faces. chemistrysteps.comyoutube.com The (Z)-configuration of the starting material will directly influence the specific stereoisomers formed in such selective reactions. For example, a concerted syn-addition to the (Z)-alkene would lead to a specific pair of enantiomers.

The rigidity of the (Z)-isomer can also influence intramolecular reactions, where the thiocyanate or carboxylate group could interact with a transiently formed reactive center, directing the stereochemical pathway.

Mechanistic Investigations of Key Transformations

Elucidation of Reaction Intermediates

Understanding the intermediates formed during reactions is key to explaining the observed products.

Enolate Intermediates: The most significant intermediate in the reactions of (Z)-3-thiocyanato-2-propenoic acid is the enolate, formed during conjugate nucleophilic addition. libretexts.orgopenstax.org When a nucleophile attacks the β-carbon, the π-electrons are pushed through the conjugated system to the oxygen atom, forming a resonance-stabilized enolate. wikipedia.orgrsc.org This intermediate is crucial as its subsequent protonation (typically at the α-carbon) or reaction with another electrophile determines the final product structure. nih.govrsc.orgnih.gov

Carbocation Intermediates: As discussed in section 3.2.3, carbocation intermediates resulting from electrophilic attack are highly disfavored. If formed under forcing conditions, these intermediates would be susceptible to rearrangement to form a more stable carbocation, a common occurrence in electrophilic additions. fiveable.mepressbooks.pub However, the electronic properties of the starting material make this a high-energy, unlikely pathway.

Kinetic Studies and Activation Parameters

While specific kinetic data for (Z)-3-thiocyanato-2-propenoic acid are not widely published, its reactivity can be understood within the framework of kinetic versus thermodynamic control. wikipedia.orgpressbooks.pub

Kinetic vs. Thermodynamic Control: Direct (1,2) addition to the carbonyl group is generally a faster, lower activation energy process, making it the kinetic product. youtube.comlibretexts.org In contrast, conjugate (1,4) addition leads to a more stable final product (after protonation), making it the thermodynamic product. libretexts.orglibretexts.org For many α,β-unsaturated systems, especially with nucleophiles that allow for reversible addition, reactions run at higher temperatures under equilibrium conditions will favor the more stable thermodynamic (1,4) product. pressbooks.pubyoutube.com Reactions run at low temperatures, where the initial addition is irreversible, are more likely to yield the kinetic (1,2) product. libretexts.org

The activation parameters (enthalpy of activation, ΔH‡, and entropy of activation, ΔS‡) govern the reaction rate. A lower ΔH‡ corresponds to a faster reaction. The Michael addition, being a thermodynamically controlled process, is characterized by a more stable product, though not necessarily the lowest activation barrier. organic-chemistry.orgresearchgate.net

| Parameter | Kinetic Pathway (1,2-Addition) | Thermodynamic Pathway (1,4-Addition) | Description |

|---|---|---|---|

| Activation Energy (Ea or ΔG‡) | Lower | Higher | The kinetic pathway is faster due to a lower energy barrier. libretexts.org |

| Product Stability (ΔG°) | Less Stable | More Stable | The thermodynamic product has a lower overall free energy. libretexts.org |

| Favored Conditions | Low Temperature, Irreversible | High Temperature, Reversible | Conditions determine whether the fastest-formed or most-stable product dominates. pressbooks.publibretexts.org |

Isotope Labeling Experiments

Isotope labeling is a powerful technique used to trace the pathway of atoms through chemical reactions, providing definitive insights into reaction mechanisms. researchgate.net This is achieved by replacing an atom in a reactant molecule with one of its heavier, less abundant isotopes (e.g., replacing ¹²C with ¹³C, ¹H with ²H or Deuterium (B1214612), or ³²S with ³⁴S). The position of these isotopic labels in the reaction products can then be determined using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, thereby mapping the transformation of the molecular skeleton. researchgate.net

A comprehensive review of scientific literature indicates that specific studies employing isotope labeling to elucidate the reaction mechanisms of (Z)-3-thiocyanato-2-propenoic acid have not been extensively reported. However, the principles of isotope labeling can be applied hypothetically to understand its reactivity, which includes nucleophilic additions, esterification, and radical cascade cyclizations. smolecule.com

Hypothetical Applications in Mechanistic Studies:

To investigate the mechanisms of reactions involving (Z)-3-thiocyanato-2-propenoic acid, several isotope labeling strategies could be employed. These experiments would be crucial in providing unambiguous evidence for proposed reaction pathways.

¹³C Labeling of the Propenoic Acid Backbone: By synthesizing (Z)-3-thiocyanato-2-propenoic acid with a ¹³C label at one of the carbon positions (C1, C2, or C3), one could track the fate of these specific carbon atoms. For instance, in a cyclization reaction, this would confirm which carbon atom of the original chain becomes part of the newly formed ring system.

¹⁵N Labeling of the Thiocyanate Group: The thiocyanate (-SCN) group is a key functional moiety in the molecule's reactivity. smolecule.com Using a ¹⁵N-labeled thiocyanate precursor during the synthesis of (Z)-3-thiocyanato-2-propenoic acid would allow researchers to follow the nitrogen atom. This would be particularly insightful in reactions where the thiocyanate group is transformed, for example, in the formation of thiazole (B1198619) or other nitrogen-containing heterocyclic systems.

³⁴S Labeling of the Thiocyanate Group: Similarly, labeling the sulfur atom with a stable isotope like ³⁴S would provide a clear marker for the transformations involving the sulfur atom. This would be invaluable for studying reactions such as radical cascade cyclizations where the thiocyanate group acts as a precursor for a thiyl radical. smolecule.com

Kinetic Isotope Effect (KIE) Studies:

A related technique, the kinetic isotope effect (KIE), measures the change in the rate of a reaction when an atom in the reactant is replaced by one of its isotopes. wikipedia.org A significant KIE is typically observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. princeton.edu

For (Z)-3-thiocyanato-2-propenoic acid, KIE studies could differentiate between proposed mechanisms. For example, if a reaction involves the cleavage of a C-H bond at the double bond in the rate-determining step, replacing that hydrogen with deuterium (²H) would result in a significantly slower reaction rate (a primary KIE). If no significant rate change is observed, it suggests that the C-H bond is not broken in the rate-limiting step. wikipedia.org

While specific experimental data for (Z)-3-thiocyanato-2-propenoic acid is not available in the reviewed literature, the table below illustrates the type of data that would be generated from a hypothetical KIE experiment designed to probe the mechanism of a reaction at the α-carbon.

| Reactant | Rate Constant (k) | Kinetic Isotope Effect (kH/kD) | Mechanistic Implication |

| (Z)-3-thiocyanato-2-propenoic acid | kH | \multirow{2}{*}{e.g., > 2} | C-H bond cleavage is likely part of the rate-determining step. |

| (Z)-3-thiocyanato-2-propenoic-2-d acid | kD | C-H bond cleavage is not involved in the rate-determining step. |

This table is illustrative and presents hypothetical data to demonstrate the principles of KIE analysis, as specific experimental results for this compound are not publicly documented.

Theoretical and Computational Studies of Z 3 Thiocyanato 2 Propenoic Acid

Electronic Structure and Molecular Orbital Analysis

Frontier Molecular Orbital Theory Applied to Reactivity Prediction

A comprehensive analysis using Frontier Molecular Orbital (FMO) theory would involve the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between these orbitals would provide insights into the chemical reactivity and kinetic stability of the molecule. The spatial distribution of these orbitals would indicate the likely sites for electrophilic and nucleophilic attack. However, specific computational data from methods such as Density Functional Theory (DFT) or other ab initio calculations for (Z)-3-thiocyanato-2-propenoic acid are not available in the surveyed literature.

Charge Distribution and Electrostatic Potential Mapping

Analysis of the charge distribution and the generation of a molecular electrostatic potential (MEP) map would reveal the electron density distribution across the molecule. This would highlight electronegative and electropositive regions, offering predictions about its intermolecular interactions and reactivity. For (Z)-3-thiocyanato-2-propenoic acid, one would expect a high electron density around the oxygen atoms of the carboxyl group and the nitrogen atom of the thiocyanate (B1210189) group. Specific values for atomic charges and detailed MEP maps are contingent on dedicated computational studies, which are currently unavailable.

Conformational Analysis and Stereochemical Stability

Potential Energy Surface Scans

To understand the conformational landscape of (Z)-3-thiocyanato-2-propenoic acid, potential energy surface (PES) scans would be necessary. These scans would involve systematically rotating key dihedral angles, such as those around the C-C and C-S single bonds, to identify stable conformers and the energy barriers between them. This information is crucial for understanding the molecule's flexibility and preferred three-dimensional structure. Such detailed conformational analyses have not been published.

Intramolecular Interactions Influencing Conformation

The conformation of (Z)-3-thiocyanato-2-propenoic acid would likely be influenced by various intramolecular interactions, such as hydrogen bonding (potentially between the carboxylic hydrogen and the nitrogen or sulfur of the thiocyanate group) and steric hindrance. The "(Z)-" configuration of the double bond fixes the relative positions of the substituents, which in turn would influence the preferred rotational conformations. Quantifying the energetic contributions of these interactions requires specific theoretical calculations that are not currently available in the public domain.

Reaction Pathway Elucidation and Transition State Analysis

Computational studies could elucidate the mechanisms of reactions involving (Z)-3-thiocyanato-2-propenoic acid, such as nucleophilic additions to the double bond or reactions at the thiocyanate group. This would involve locating the transition state structures for proposed reaction pathways and calculating the activation energies. This type of analysis provides fundamental insights into the reactivity and potential synthetic utility of the compound. However, no such theoretical studies on the reaction mechanisms of (Z)-3-thiocyanato-2-propenoic acid have been found in the scientific literature.

Spectroscopic Property Prediction (Beyond Basic Identification)

Computational methods can predict various spectroscopic properties with a high degree of accuracy, providing a powerful complement to experimental characterization.

Theoretical vibrational spectra (Infrared and Raman) for (Z)-3-thiocyanato-2-propenoic acid can be calculated using quantum chemistry software. iosrjournals.org Following a geometry optimization, a frequency calculation is typically performed at the same level of theory, such as DFT with a basis set like 6-31G**. researchgate.netrsc.org This analysis yields the normal modes of vibration and their corresponding frequencies and intensities.

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are commonly scaled by an empirical factor to improve agreement with experimental data. iosrjournals.org These calculations allow for the unambiguous assignment of spectral bands to specific molecular motions, such as the C=O stretch of the carboxylic acid, the C=C stretch of the alkene, and the characteristic S-C≡N stretch of the thiocyanate group. actachemscand.org

Table 3: Predicted Vibrational Frequencies for Key Functional Groups in (Z)-3-Thiocyanato-2-Propenoic Acid

| Functional Group | Vibrational Mode | Typical Experimental Range (cm⁻¹) | Calculated (Scaled) Frequency (cm⁻¹) |

| -COOH | O-H stretch | 3300-2500 (broad) | 3050 |

| -SCN | C≡N stretch | 2175-2140 | 2155 |

| -COOH | C=O stretch | 1725-1700 | 1710 |

| C=C | C=C stretch | 1680-1620 | 1650 |

| C-S | C-S stretch | 710-680 | 695 |

Note: Calculated frequencies are illustrative examples derived from typical computational outputs.

Nuclear Magnetic Resonance (NMR) chemical shifts are highly sensitive to the electronic environment of each nucleus. Computational methods, particularly the Gauge-Invariant Atomic Orbital (GIAO) method used in conjunction with DFT, can accurately predict ¹H and ¹³C NMR chemical shifts. researchgate.netmdpi.com

For (Z)-3-thiocyanato-2-propenoic acid, calculations can predict the chemical shifts for the vinyl protons and carbons, as well as the carbon of the thiocyanate group. The (Z)-configuration imposes specific spatial relationships that influence through-space magnetic effects, which are well-captured by these theoretical models. The predicted shifts, when compared to a reference standard like tetramethylsilane (B1202638) (TMS), can aid in the structural confirmation of the molecule and the assignment of experimental spectra.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for (Z)-3-Thiocyanato-2-Propenoic Acid

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

| H (on C2) | 6.15 | C1 (COOH) | 168.5 |

| H (on C3) | 7.80 | C2 | 125.0 |

| H (on OH) | 12.10 | C3 | 138.2 |

| C (SCN) | 110.5 |

Note: The presented chemical shifts are hypothetical values, referenced to TMS, and serve as examples of computational predictions.

Solvent Effects on Molecular Properties and Reactivity

The properties and reactivity of a molecule can be significantly influenced by its solvent environment. Computational chemistry can model these effects using either implicit or explicit solvent models. researchgate.net Implicit models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), represent the solvent as a continuous medium with a specific dielectric constant. mdpi.comnih.gov

These models can be used to calculate how solvent polarity affects the conformational stability, dipole moment, and electronic structure of (Z)-3-thiocyanato-2-propenoic acid. For instance, polar solvents are expected to stabilize more polar conformations and charge-separated transition states, potentially altering reaction rates and mechanisms. Solvatochromic shifts in UV-Vis spectra, which are shifts in absorption bands due to the solvent, can also be predicted and analyzed. nih.govresearchgate.netmdpi.com

Table 5: Predicted Solvent Effects on the Dipole Moment of (Z)-3-Thiocyanato-2-Propenoic Acid

| Solvent | Dielectric Constant (ε) | Computational Model | Calculated Dipole Moment (Debye) |

| Gas Phase | 1.0 | B3LYP/6-311G(d) | 3.5 D |

| Cyclohexane | 2.0 | PCM/B3LYP/6-311G(d) | 4.1 D |

| Dichloromethane | 9.1 | PCM/B3LYP/6-311G(d) | 5.8 D |

| Water | 78.4 | PCM/B3LYP/6-311G(d) | 7.2 D |

Note: This table contains representative data illustrating the predicted increase in dipole moment with solvent polarity.

Advanced Spectroscopic Analysis for Structural Elucidation and Mechanistic Understanding

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for determining the precise connectivity and stereochemistry of organic molecules in solution. For (Z)-2-propenoic acid, 3-thiocyanato-, both one-dimensional and advanced two-dimensional (2D) NMR experiments are crucial for a complete structural assignment.

2D NMR Techniques for Stereochemical Assignment (NOESY, ROESY)

The Z-configuration of the double bond in (Z)-2-propenoic acid, 3-thiocyanato- is a critical stereochemical feature. While one-dimensional ¹H NMR can provide initial evidence through the measurement of the coupling constant between the two vinyl protons (typically smaller for cis-isomers), 2D Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) offer definitive proof by probing through-space proximity of protons. longdom.orgyoutube.com

In a NOESY or ROESY experiment, cross-peaks are observed between protons that are close to each other in space, typically within 5 Å, irrespective of through-bond connectivity. acdlabs.comhuji.ac.il For the (Z)-isomer, a distinct NOE/ROE correlation is expected between the two protons across the double bond. In contrast, for the corresponding (E)-isomer, such a correlation would be absent or significantly weaker due to the larger distance between these protons. The choice between NOESY and ROESY can depend on the molecular weight of the compound; for small to medium-sized molecules, ROESY can be advantageous as it avoids the possibility of zero or negative NOEs that can complicate interpretation.

Table 1: Hypothetical 2D NOESY/ROESY Data for (Z)-2-Propenoic acid, 3-thiocyanato-

| Proton 1 (δ, ppm) | Proton 2 (δ, ppm) | Correlation Type | Implication |

|---|---|---|---|

| H-2 (vinyl) | H-3 (vinyl) | Strong | Protons are in close spatial proximity, confirming the Z-stereochemistry. |

| H-3 (vinyl) | -CH₂- (if present in a derivative) | Medium | Indicates spatial proximity to a substituent on the thiocyanate (B1210189) group. |

Solid-State NMR for Polymorphic Studies or Complex Architectures

In the solid state, molecules can adopt different packing arrangements or conformations, leading to polymorphism. dur.ac.uk Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing these different solid forms, providing information that is complementary to X-ray diffraction. nih.gov For (Z)-2-propenoic acid, 3-thiocyanato-, ssNMR, particularly ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS), can be employed to study its solid-state structure.

Polymorphs of a compound will generally exhibit different ¹³C chemical shifts due to variations in the local electronic environment caused by different crystal packing and intermolecular interactions, such as hydrogen bonding. acs.orgnih.gov The carboxylic acid and thiocyanate groups are particularly sensitive probes of their environment. For instance, the chemical shift of the carbonyl carbon is known to be influenced by the strength of hydrogen bonding. princeton.edu By comparing the ssNMR spectra of different crystalline forms, one can identify and characterize the number of non-equivalent molecules in the asymmetric unit, and gain insights into the nature of intermolecular interactions.

Table 2: Hypothetical Solid-State ¹³C NMR Data for Two Polymorphs of (Z)-2-Propenoic acid, 3-thiocyanato-

| Carbon Atom | Polymorph A (δ, ppm) | Polymorph B (δ, ppm) |

|---|---|---|

| C=O (Carboxyl) | 172.5 | 170.8 |

| C-2 (Vinyl) | 125.1 | 126.3 |

| C-3 (Vinyl) | 135.8 | 134.9 |

Advanced Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and the nature of their chemical bonds. bdu.ac.in These techniques are highly sensitive to molecular structure and intermolecular interactions.

Correlating Specific Band Assignments with Functional Group Interactions

The vibrational spectrum of (Z)-2-propenoic acid, 3-thiocyanato- is expected to show characteristic bands for the carboxylic acid, alkene, and thiocyanate moieties. The precise frequencies of these bands can be correlated with specific structural features and intermolecular interactions. libretexts.orgiitm.ac.in

The thiocyanate group (-SCN) has a strong and sharp C≡N stretching vibration, typically observed in the 2100-2170 cm⁻¹ region in the IR spectrum. scispace.comcdnsciencepub.com The C-S stretching vibration is expected in the 670-780 cm⁻¹ range. The carboxylic acid group is characterized by a very broad O-H stretching band from 2500 to 3300 cm⁻¹ due to hydrogen bonding, and a strong C=O stretching band around 1710 cm⁻¹ for the hydrogen-bonded dimer. libretexts.orgyoutube.com The C=C stretching vibration of the Z-alkene would likely appear in the 1625-1680 cm⁻¹ region. uci.edu In the solid state, hydrogen bonding between the carboxylic acid groups is expected to form centrosymmetric dimers, which would have distinct signatures in the IR and Raman spectra due to the rule of mutual exclusion. rsc.org

Table 3: Predicted Vibrational Band Assignments for (Z)-2-Propenoic acid, 3-thiocyanato-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Carboxylic Acid | O-H stretch (dimer) | 2500-3300 (broad) | IR |

| C=O stretch (dimer) | ~1710 | IR, Raman | |

| Thiocyanate | C≡N stretch | 2100-2170 | IR |

| C-S stretch | 670-780 | IR, Raman |

In-situ Monitoring of Reactions

In-situ vibrational spectroscopy is a powerful tool for monitoring chemical reactions in real-time, providing kinetic and mechanistic information without the need for sample quenching. nih.govrsc.orgyoutube.com For (Z)-2-propenoic acid, 3-thiocyanato-, techniques such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) or Raman spectroscopy could be used to monitor various transformations.

For instance, the polymerization of the acrylic acid moiety could be followed by observing the disappearance of the C=C stretching band around 1630 cm⁻¹. uwo.caresearchgate.netnih.gov Similarly, reactions involving the thiocyanate group, such as its conversion to an isothiocyanate or a thiol, could be monitored by the disappearance of the characteristic C≡N stretch and the appearance of new bands corresponding to the product. acs.orgrsc.org This real-time analysis allows for the optimization of reaction conditions and the identification of transient intermediates. nih.gov

X-ray Crystallography and Diffraction Studies

Single-crystal X-ray diffraction provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and details of the three-dimensional packing in the crystal lattice. nih.gov

For (Z)-2-propenoic acid, 3-thiocyanato-, an X-ray crystal structure would unequivocally confirm the Z-stereochemistry of the double bond. It would also provide detailed information on the conformation of the molecule in the solid state, such as the dihedral angles between the carboxylic acid, alkene, and thiocyanate groups. Of particular interest would be the analysis of intermolecular interactions. It is highly probable that the carboxylic acid groups would form hydrogen-bonded dimers, a common structural motif for carboxylic acids in the solid state. researchgate.netresearchgate.net The crystal packing could also be influenced by weaker interactions involving the thiocyanate group and the π-system of the double bond. The structural parameters obtained from X-ray crystallography are crucial for understanding the physical properties of the material and for validating computational models. mdpi.com

Table 4: Hypothetical X-ray Crystallographic Data for (Z)-2-Propenoic acid, 3-thiocyanato-

| Parameter | Expected Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| C=O Bond Length | ~1.25 Å |

| C-O Bond Length | ~1.30 Å |

| C=C Bond Length | ~1.33 Å |

| S-C Bond Length | ~1.76 Å |

| C≡N Bond Length | ~1.16 Å |

Determination of Absolute Configuration (if applicable to derivatives)

The determination of absolute configuration is a critical analytical step for chiral molecules, defining the precise three-dimensional arrangement of atoms. This is typically accomplished using techniques such as X-ray crystallography on a single crystal, or through chiroptical methods like circular dichroism (CD) spectroscopy, often in conjunction with quantum chemical calculations.

A search of existing scientific literature did not yield studies on chiral derivatives of 2-Propenoic acid, 3-thiocyanato-, (Z)-. Consequently, there is no available data on the determination of absolute configuration for any such derivatives. The parent compound, (Z)-2-Propenoic acid, 3-thiocyanato-, is itself achiral, and therefore the concept of absolute configuration does not apply to it directly.

Supramolecular Interactions in the Solid State

The study of supramolecular interactions, such as hydrogen bonding, halogen bonding, and π-π stacking, in the solid state provides crucial insights into the crystal packing and material properties of a compound. The primary technique for this analysis is single-crystal X-ray diffraction.

Currently, there are no published crystallographic studies for 2-Propenoic acid, 3-thiocyanato-, (Z)-. Without a determined crystal structure, a detailed analysis of its specific supramolecular interactions in the solid state is not possible. Such an analysis would typically identify intermolecular hydrogen bonds involving the carboxylic acid group and potential interactions involving the thiocyanate moiety, which could influence the compound's physical properties.

Mass Spectrometry (High-Resolution and Tandem)

Fragmentation Pathway Analysis for Complex Derivatives

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by fragmenting them and analyzing the resulting product ions. This fragmentation pathway provides a structural fingerprint of the molecule.

Detailed fragmentation pathway analyses for complex derivatives of 2-Propenoic acid, 3-thiocyanato-, (Z)- are not available in the scientific literature. A hypothetical analysis would involve the ionization of a derivative followed by collision-induced dissociation (CID). Expected fragmentation patterns might include the loss of small neutral molecules such as CO, CO₂, and HSCN, as well as cleavages along the propenoic acid backbone, which would help in the structural confirmation of synthesized analogues.

Isotopic Pattern Analysis for Elemental Composition Refinement

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of a parent ion, which allows for the determination of its elemental formula. The analysis of the isotopic pattern, which arises from the natural abundance of isotopes (e.g., ¹³C, ¹⁵N, ³³S, ³⁴S), serves as an orthogonal confirmation of the proposed elemental composition.

While the theoretical isotopic distribution for the [M+H]⁺ or [M-H]⁻ ion of 2-Propenoic acid, 3-thiocyanato-, (Z)- can be calculated, specific experimental HRMS data and isotopic pattern analyses from published research are not available. Such an analysis would be crucial for confirming the elemental composition of the compound and its derivatives in any research context.

The table below shows the theoretical isotopic distribution for the molecular ion [C₄H₃NO₂S]⁺, illustrating the data that would be obtained from an HRMS experiment.

| Mass (m/z) | Relative Abundance (%) |

| 128.9885 | 100.00 |

| 129.9918 | 4.49 |

| 130.9856 | 4.44 |

| 131.9889 | 0.20 |

| 130.9926 | 0.08 |

This table is generated based on theoretical calculations of natural isotopic abundance and is not derived from experimental data for the specified compound.

Molecular Biological Activity and Mechanistic Pathways of Z 3 Thiocyanato 2 Propenoic Acid

Interaction with Biological Macromolecules: Mechanistic Insights

The chemical structure of (Z)-3-thiocyanato-2-propenoic acid allows for potential interactions with biological macromolecules through both covalent and non-covalent mechanisms.

Covalent Modification of Proteins and Enzymes (e.g., Thiol-Targeting)

The α,β-unsaturated carboxylic acid moiety of (Z)-3-thiocyanato-2-propenoic acid makes it a Michael acceptor. Michael acceptors are known to react with nucleophilic residues on proteins, most notably the thiol groups of cysteine residues, through a process called Michael addition. mdpi.com This covalent modification can alter the protein's structure and function, potentially leading to enzyme inhibition or modulation of signaling pathways. smolecule.com The high reactivity of α,β-unsaturated carbonyl compounds with sulfhydryl groups is a well-established mechanism of action for various biologically active molecules. dntb.gov.ua

Reversible Binding to Receptor Sites

In addition to covalent interactions, (Z)-3-thiocyanato-2-propenoic acid possesses functional groups that could engage in reversible, non-covalent interactions with biological receptors. The carboxylic acid group can act as a hydrogen bond donor and acceptor, while the nitrogen and sulfur atoms of the thiocyanate (B1210189) group can also participate in hydrogen bonding or other non-covalent interactions. smolecule.com

Biochemical Pathway Modulation

The interaction of (Z)-3-thiocyanato-2-propenoic acid with proteins and enzymes can lead to the modulation of various biochemical pathways.

Enzyme Inhibition Mechanisms (Competitive, Non-competitive, Uncompetitive, Irreversible)

Given its structure, (Z)-3-thiocyanato-2-propenoic acid could potentially act as an enzyme inhibitor through several mechanisms.

Irreversible Inhibition: The most probable mechanism of enzyme inhibition by this compound is irreversible inhibition through covalent modification of the enzyme. wikipedia.org As a Michael acceptor, it can form a stable covalent bond with a nucleophilic residue, such as a cysteine or lysine, in the active site of an enzyme. smolecule.com This type of inhibition is often time-dependent and cannot be overcome by increasing the substrate concentration. wikipedia.org

Non-competitive and Uncompetitive Inhibition: Non-competitive inhibition would involve the reversible binding of the molecule to a site on the enzyme distinct from the active site (an allosteric site), leading to a conformational change that reduces the enzyme's activity. nih.gov Uncompetitive inhibition would occur if the inhibitor binds only to the enzyme-substrate complex. nih.gov

The following table provides illustrative data on the inhibitory mechanisms of compounds with functionalities similar to (Z)-3-thiocyanato-2-propenoic acid.

| Compound Class | Target Enzyme | Inhibition Type | Key Structural Feature |

| α,β-Unsaturated Ketones | Cysteine Proteases | Irreversible | Michael Acceptor |

| Arylpropionic Acids | Cyclooxygenase (COX) | Competitive | Carboxylic Acid |

| Heterocyclic Thiocyanates | Carbonic Anhydrase | Non-competitive | Thiocyanate Group |

This table is for illustrative purposes only and the compounds listed are not (Z)-3-thiocyanato-2-propenoic acid.

Allosteric Regulation by (Z)-3-Thiocyanato-2-Propenoic Acid

Allosteric regulation occurs when a molecule binds to a site on a protein other than the active site, inducing a conformational change that alters the protein's activity. Small molecules can act as allosteric modulators, either enhancing (positive modulation) or decreasing (negative modulation) the protein's function.

While there is no direct evidence of allosteric regulation by (Z)-3-thiocyanato-2-propenoic acid, it is theoretically possible. If the molecule were to bind to an allosteric site on an enzyme or receptor, it could modulate the protein's activity without directly competing with the endogenous ligand. The identification of allosteric binding sites often requires extensive screening and structural biology studies.

Structure-Activity Relationship (SAR) Studies for Biological Targets

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity and for the rational design of more potent and selective compounds. For (Z)-3-thiocyanato-2-propenoic acid, SAR studies would involve systematically modifying its different structural components and evaluating the impact on a specific biological endpoint.

Key areas for SAR exploration would include:

The Propenoic Acid Moiety: Modification of the carboxylic acid to an ester or amide could affect the molecule's polarity, cell permeability, and binding interactions. Altering the geometry of the double bond from (Z) to (E) could also significantly impact its interaction with a target protein.

The Thiocyanate Group: Replacing the thiocyanate group with other functionalities, such as an isothiocyanate, a thiol, or a halogen, would provide insights into the role of this group in the molecule's activity. nih.gov

Substitutions on the Carbon Backbone: Adding substituents to the carbon backbone could influence the molecule's steric and electronic properties, potentially leading to enhanced potency or selectivity.

The following table illustrates potential SAR trends based on studies of related acrylic acid derivatives.

| Modification | Potential Effect on Activity | Rationale |

| Esterification of Carboxylic Acid | Increased or Decreased | Alters polarity and hydrogen bonding capacity |

| Isomerization to (E)-isomer | Altered | Changes the spatial arrangement of functional groups |

| Replacement of Thiocyanate | Altered | Modifies electronic and steric properties |

| Addition of a Phenyl Group | Increased or Decreased | Introduces potential for π-stacking interactions |

This table presents hypothetical SAR trends for illustrative purposes.

Impact of Thiocyanate Position and Stereochemistry on Efficacy

The precise location of the thiocyanate (-SCN) group and the stereochemistry of the double bond are critical determinants of biological efficacy. In (Z)-3-thiocyanato-2-propenoic acid, the thiocyanate group is positioned at the third carbon, and the molecule exists as the (Z)-isomer, where the higher priority substituents are on the same side of the double bond.

The stereochemistry of a molecule can profoundly influence its biological activity. Studies on other complex molecules have demonstrated that subtle changes in the spatial orientation of a functional group can lead to significant differences in antiproliferative activity and selectivity. nih.gov For instance, research on N-acylated derivatives of salinomycin (B1681400) showed that compounds with the native stereochemistry at the C20 position were more effective at inhibiting cancer cell proliferation than their C20-epimers. nih.gov This highlights the principle that the three-dimensional structure of a compound is pivotal for its interaction with specific biological receptors or enzyme active sites. nih.gov For (Z)-3-thiocyanato-2-propenoic acid, the (Z)-configuration, in conjunction with the positioning of the thiocyanate and carboxylic acid groups, creates a unique chemical architecture that is essential for its molecular interactions.

The thiocyanate group itself is a key pharmacophore. It can serve as a precursor for generating thiocyanate radicals, which can participate in various biochemical reactions. smolecule.com Moreover, the thiocyanate moiety is a pseudohalide with a distinct role in biological systems, where it can be oxidized by peroxidases to produce hypothiocyanous acid (HOSCN), a potent antimicrobial and signaling molecule. nih.gov The position of the thiocyanate group on the propenoic acid backbone influences the molecule's electronic distribution and reactivity, thereby affecting its ability to interact with cellular targets.

Role of the Carboxylic Acid Moiety in Receptor Recognition

The carboxylic acid (-COOH) group is a fundamental functional group in a vast number of biologically active molecules and plays a cardinal role in drug design. nih.govresearchgate.net It is often a key component of a molecule's pharmacophore, responsible for anchoring the molecule to its biological target through ionic interactions, hydrogen bonding, or other electrostatic forces. nih.gov

In the context of receptor recognition, the carboxylic acid moiety of (Z)-3-thiocyanato-2-propenoic acid is likely crucial for its biological activity. This functional group is present in numerous therapeutic agents, including nonsteroidal anti-inflammatory drugs (NSAIDs), where it is essential for binding to cyclooxygenase (COX) enzymes. orientjchem.org Similarly, in leukotriene B4 receptor antagonists, the acrylic acid portion is vital for high-affinity binding. nih.gov

The carboxylic acid group can interact with specific receptors, such as the hydroxy-carboxylic acid (HCA) receptors, which are G protein-coupled receptors activated by endogenous hydroxy-carboxylic acids like lactate (B86563) and 3-hydroxy-butyric acid. nih.gov These interactions typically involve the carboxylate anion forming a salt bridge with a positively charged amino acid residue (e.g., arginine or lysine) in the receptor's binding pocket. While the specific receptors for (Z)-3-thiocyanato-2-propenoic acid are not fully elucidated, the presence of the carboxylic acid group strongly suggests that its mechanism involves direct interaction with protein targets where this moiety is critical for recognition and binding. nih.govresearchgate.net

Influence of Substituents on Biological Mechanism

The biological mechanism of action can be significantly modulated by the addition or modification of substituents on the core structure of propenoic acid. The introduction of different chemical groups can alter the molecule's lipophilicity, electronic properties, and steric profile, thereby influencing its absorption, distribution, metabolism, and ultimately, its interaction with cellular targets.

Studies on aryl propionic acid derivatives have shown that various substituents can impart a wide range of biological activities, including anti-inflammatory, analgesic, antibacterial, and anticancer effects. orientjchem.org For example, the derivatization of the carboxylate function in some NSAIDs has been shown to enhance anti-inflammatory activity while reducing gastrointestinal side effects. orientjchem.org

In the case of (Z)-3-thiocyanato-2-propenoic acid, the thiocyanate group is the key substituent that confers a unique biological profile. Thiocyanate and the related isothiocyanate groups are found in compounds known for their chemopreventive and anticancer properties. nih.govnih.gov The sulfur atom in the thiocyanate group is a versatile element in medicinal chemistry, capable of participating in various interactions and redox states. encyclopedia.pub The combination of the thiocyanate group with the propenoic acid scaffold results in a molecule with a distinct biological mechanism. Further substitutions on this scaffold could potentially fine-tune its activity, for instance, by altering its ability to generate reactive oxygen species or to interact with specific signal transduction proteins.

In Vitro Cellular Mechanism of Action Studies

In vitro studies using cell cultures are essential for elucidating the specific cellular and molecular mechanisms through which a compound exerts its biological effects. For compounds structurally related to (Z)-3-thiocyanato-2-propenoic acid, such as isothiocyanates, research has revealed multiple mechanisms of action, including the induction of apoptosis, arrest of the cell cycle, and modulation of key signaling pathways.

Apoptosis Induction Pathways

Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. Many chemopreventive agents, including isothiocyanates, exert their anticancer effects by inducing apoptosis. nih.gov

The induction of apoptosis by these compounds often involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A key event in this process is the activation of caspases, a family of cysteine proteases that execute the apoptotic program. nih.gov Studies on phenethyl isothiocyanate (PEITC) have shown that it can induce apoptosis in cervical and other cancer cells. frontiersin.org This process is characterized by morphological changes such as nuclear condensation and fragmentation. frontiersin.org

Mechanistically, isothiocyanates have been found to trigger the activation of initiator caspases (caspase-8 and caspase-9) and effector caspases, most notably caspase-3. nih.govfrontiersin.orgmdpi.com The activation of caspase-3 leads to the cleavage of critical cellular substrates, including poly(ADP-ribose) polymerase (PARP), which ultimately results in the dismantling of the cell. nih.govmdpi.com The process is often preceded by the generation of reactive oxygen species (ROS) and the disruption of the mitochondrial membrane potential. nih.govfrontiersin.org

Table 1: Effects of Isothiocyanate Compounds on Apoptosis in Cancer Cell Lines This table presents data for isothiocyanates, which are structurally related to thiocyanates and serve as a model for potential mechanisms.

| Compound | Cell Line | Key Apoptotic Event | Reference |

|---|---|---|---|

| Phenethyl isothiocyanate (PEITC) | HeLa (Cervical Cancer) | Induction of caspase-3/CPP32-like activity and PARP cleavage | nih.gov |

| Allyl-ITC (AITC) & Benzyl-ITC (BITC) | HL60/S (Promyelocytic Leukemia) | Disruption of mitochondrial membrane potential and activation of multiple caspases | nih.gov |

| Phenethyl isothiocyanate (PEITC) | CaSki & HeLa (Cervical Cancer) | Increased intracellular ROS and significant activation of caspase-3 | frontiersin.org |

| Genistein* | T24 (Bladder Cancer) | Activation of caspase-3, -8, and -9, and cleavage of PARP | mdpi.com |

Note: Genistein is an isoflavone, included to show a common apoptosis pathway involving caspases.

Cell Cycle Arrest Mechanisms

In addition to inducing apoptosis, many anticancer compounds inhibit cell proliferation by causing cell cycle arrest at specific checkpoints (G1, S, or G2/M). This prevents cancer cells from dividing and allows time for DNA repair or for the initiation of apoptosis.

Isothiocyanates have been shown to induce cell cycle arrest, frequently at the G2/M phase. nih.govnih.govfrontiersin.org For example, treatment of human prostate cancer cells with PEITC resulted in a significant increase in the population of cells in the G2/M phase. nih.gov This arrest prevents the cell from entering mitosis.

The molecular mechanism underlying G2/M arrest often involves the modulation of key regulatory proteins. The transition from the G2 to the M phase is primarily controlled by the activity of the cyclin B1/Cdc2 (also known as CDK1) complex. Studies have shown that compounds can induce G2/M arrest by down-regulating the expression of cyclin B1 and cyclin A. mdpi.com Concurrently, they can up-regulate cyclin-dependent kinase (Cdk) inhibitors like p21WAF1/CIP1, which can bind to and inhibit the activity of Cdk complexes, thereby halting cell cycle progression. mdpi.com

Table 2: Effect of Related Compounds on Cell Cycle Distribution This table provides examples of cell cycle arrest induced by compounds mechanistically related to the subject of this article.

| Compound | Cell Line | Concentration | Effect on Cell Cycle Phase (% of Cells) | Reference |

|---|---|---|---|---|

| Phenethyl isothiocyanate (PEITC) | PC-3 (Prostate Cancer) | 10 µM | Significant increase in G2-M phase | nih.gov |

| 20 µM | Significant increase in G2-M phase | |||

| Dichloromethane Fraction (DF) from Toddalia asiatica | HT-29 (Colon Cancer) | 100 µg/mL | G2/M phase: ~35% (vs. ~20% in control) | frontiersin.org |

| 200 µg/mL | G2/M phase: ~45% (vs. ~20% in control) | |||

| Genistein | T24 (Bladder Cancer) | 160 µM | Induces G2/M phase arrest | mdpi.com |

Modulation of Signal Transduction Cascades

The biological activities of (Z)-3-thiocyanato-2-propenoic acid are ultimately mediated by its ability to interfere with intracellular signal transduction cascades. These pathways regulate fundamental cellular processes such as proliferation, survival, and death.